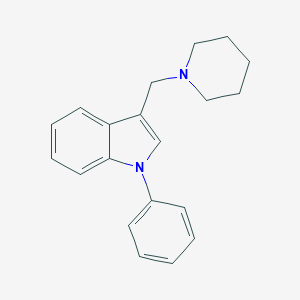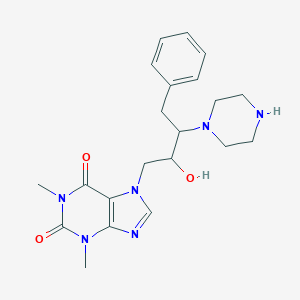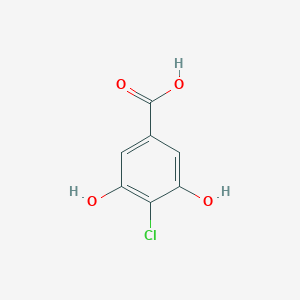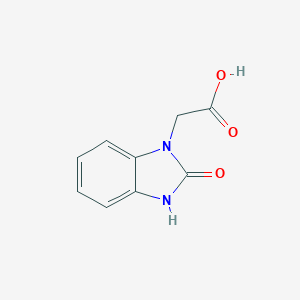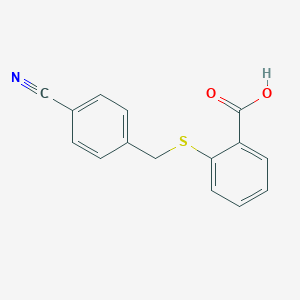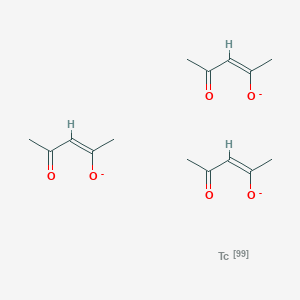
Technetium Tc 99m tris(2,4-pentanedionato)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Technetium Tc 99m tris(2,4-pentanedionato) is a radiopharmaceutical compound that is widely used in medical imaging. It is a coordination complex that contains the radioactive isotope technetium-99m (Tc-99m) and the ligand tris(2,4-pentanedionato). Tc-99m is a commonly used radioisotope in medical imaging due to its ideal physical properties, including a short half-life and high photon energy, which allow for efficient imaging with minimal radiation exposure.
Mecanismo De Acción
Technetium Tc 99m tris(2,4-pentanedionato) is taken up by cells and tissues in the body through various mechanisms, including passive diffusion and active transport. Once inside the cells, the Technetium Tc 99m tris(2,4-pentanedionato) emits gamma radiation, which is detected by the imaging equipment and used to generate images of the body.
Efectos Bioquímicos Y Fisiológicos
Technetium Tc 99m tris(2,4-pentanedionato) has minimal biochemical and physiological effects on the body. The compound is rapidly cleared from the body through the kidneys and does not accumulate in tissues or organs. The radiation exposure from the compound is also minimal, with the effective dose being less than 1 mSv per imaging procedure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Technetium Tc 99m tris(2,4-pentanedionato) in lab experiments include its high specificity for certain tissues and its minimal impact on the physiological and biochemical processes being studied. The compound can also be easily synthesized and has a relatively low cost compared to other radiopharmaceuticals. However, the limitations of using the compound include its short half-life, which requires timely imaging, and its limited availability, which can hinder research studies.
Direcciones Futuras
There are several future directions for the use of Technetium Tc 99m tris(2,4-pentanedionato) in medical imaging and research. One area of focus is the development of new imaging techniques that can improve the sensitivity and specificity of Technetium Tc 99m tris(2,4-pentanedionato) imaging. Another area of research is the investigation of the physiological and biochemical processes of various diseases using Technetium Tc 99m tris(2,4-pentanedionato) imaging, which can lead to the development of new diagnostic and therapeutic strategies. Additionally, the development of new radiopharmaceuticals that can target specific tissues and organs may lead to improved imaging and treatment options for various diseases.
Métodos De Síntesis
The synthesis of Technetium Tc 99m tris(2,4-pentanedionato) involves the reaction of Technetium Tc 99m tris(2,4-pentanedionato) pertechnetate with tris(2,4-pentanedionato) in the presence of a reducing agent. The reducing agent is typically stannous chloride or sodium dithionite, which reduces the Technetium Tc 99m tris(2,4-pentanedionato) pertechnetate to Technetium Tc 99m tris(2,4-pentanedionato) and facilitates its coordination with the tris(2,4-pentanedionato) ligand.
Aplicaciones Científicas De Investigación
Technetium Tc 99m tris(2,4-pentanedionato) is used in a variety of medical imaging procedures, including single-photon emission computed tomography (SPECT) and planar imaging. It is commonly used to image the heart, lungs, liver, and bones, as well as for tumor imaging. The compound is also used in research studies to investigate the physiological and biochemical processes of various diseases.
Propiedades
Número CAS |
105177-98-8 |
|---|---|
Nombre del producto |
Technetium Tc 99m tris(2,4-pentanedionato) |
Fórmula molecular |
C15H21O6Tc-3 |
Peso molecular |
396.23 g/mol |
Nombre IUPAC |
(Z)-4-oxopent-2-en-2-olate;technetium-99 |
InChI |
InChI=1S/3C5H8O2.Tc/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3;/p-3/b3*4-3-;/i;;;1+1 |
Clave InChI |
IHBHFYYEMMKKFF-SLSFVHHISA-K |
SMILES isomérico |
C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].[99Tc] |
SMILES |
CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Tc] |
SMILES canónico |
CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Tc] |
Sinónimos |
Tc-99m-(acac)3 Tc-99m-tris(2,4-pentanedionato) technetium Tc 99m tris(2,4-pentanedionato) technetium tris(2,4-pentanedionate) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



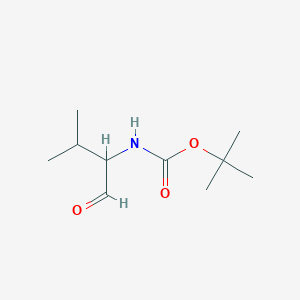
![4-hydroxy-N-[2-[[2-hydroxy-3-[4-[2-(2-methylpropoxy)ethoxy]phenoxy]propyl]amino]ethyl]piperidine-1-carboxamide](/img/structure/B34130.png)
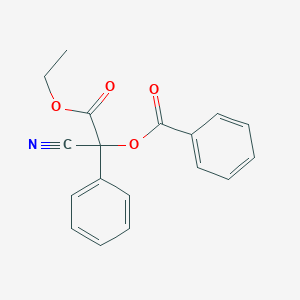
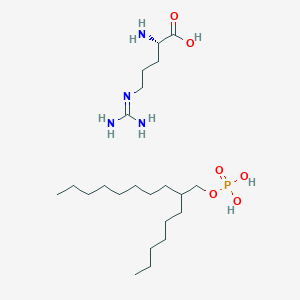

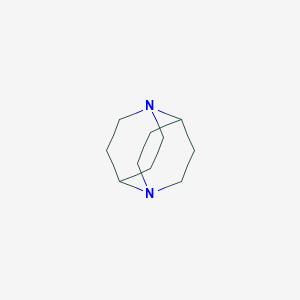
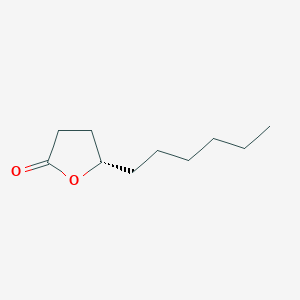
![1,3,4-Trimethylpyrrolo[1,2-a]pyrazine](/img/structure/B34150.png)

